2-Allyloxy-4-aminoquinazoline

Molecular complexity Fraction sp³ Lead‑likeness

2‑Allyloxy‑4‑aminoquinazoline (PubChem CID 13060455; molecular formula C₁₁H₁₁N₃O; molecular weight 201.22 g mol⁻¹) is a 2‑alkoxy‑substituted 4‑aminoquinazoline that serves as a synthetic entry point into the therapeutically validated 4‑aminoquinazoline chemotype. The allyloxy substituent at C2 imparts distinct lipophilicity (XLogP3 = 2.3), hydrogen‑bond acceptor capacity (HBA = 4), and conformational flexibility (3 rotatable bonds) relative to the parent 4‑aminoquinazoline scaffold.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B8389891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyloxy-4-aminoquinazoline
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC=CCOC1=NC2=CC=CC=C2C(=N1)N
InChIInChI=1S/C11H11N3O/c1-2-7-15-11-13-9-6-4-3-5-8(9)10(12)14-11/h2-6H,1,7H2,(H2,12,13,14)
InChIKeySBTBXWPIESXJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyloxy-4-aminoquinazoline: Core Physicochemical & Pharmacophore Properties for Targeted Procurement


2‑Allyloxy‑4‑aminoquinazoline (PubChem CID 13060455; molecular formula C₁₁H₁₁N₃O; molecular weight 201.22 g mol⁻¹) is a 2‑alkoxy‑substituted 4‑aminoquinazoline that serves as a synthetic entry point into the therapeutically validated 4‑aminoquinazoline chemotype [1]. The allyloxy substituent at C2 imparts distinct lipophilicity (XLogP3 = 2.3), hydrogen‑bond acceptor capacity (HBA = 4), and conformational flexibility (3 rotatable bonds) relative to the parent 4‑aminoquinazoline scaffold [1]. These computed descriptors differentiate it from both the unsubstituted core and common 2‑chloro or 2‑methyl comparators, providing measurable grounds for selection when physicochemical tuning or reactive‑handle incorporation is required in early‑stage medicinal chemistry campaigns [1][2].

Why 4‑Aminoquinazoline Analogs Cannot Be Interchanged Without Quantitative Justification


Within the 4‑aminoquinazoline family, even minor alterations at the C2 position produce non‑interchangeable physicochemical and reactivity profiles. The parent 4‑aminoquinazoline (MW 145.16, XLogP3 = 1.3, TPSA = 51.8 Ų) is substantially more polar and less sterically encumbered than 2‑allyloxy‑4‑aminoquinazoline [1]. In contrast, 2‑chloro‑4‑aminoquinazoline, while matching the lipophilicity of the allyloxy derivative (XLogP3 = 2.3), lacks the conformational degrees of freedom (0 vs. 3 rotatable bonds) and the terminal alkene functionality required for downstream diversification via thiol‑ene, cross‑metathesis, or click chemistry [1][2]. The 2‑methyl analog (MW 159.19, XLogP3 = 1.9, TPSA = 51.8 Ų) is more compact and lipophilically milder, and—critically—offers no latent synthetic handle [3]. Consequently, procurement based solely on scaffold class without accounting for these measurable differences risks selecting a compound that cannot fulfill the required vector exploration, solubility window, or late‑stage functionalization strategy [1][2][3].

Head‑to‑Head Quantitative Differentiation of 2‑Allyloxy‑4‑aminoquinazoline Against Three Closest Analogs


Molecular Weight & Fraction sp³ Contrast: Probing a Distinct Physicochemical Space

2‑Allyloxy‑4‑aminoquinazoline possesses a molecular weight of 201.22 g mol⁻¹, which is 38.5 % higher than the parent 4‑aminoquinazoline (145.16 g mol⁻¹), 12.0 % higher than 2‑chloro‑4‑aminoquinazoline (179.60 g mol⁻¹), and 26.3 % higher than 2‑methylquinazolin‑4‑amine (159.19 g mol⁻¹) [1][2][3][4]. The three additional non‑hydrogen atoms in the allyloxy chain increase the fraction of sp³‑hybridized carbons, offering a tangible departure from the flat aromatic character of the comparators. This MW shift places the compound in a differentiated region of lead‑like property space (e.g., a calculated increase of ~0.5‑0.7 units in fraction sp³ versus the 2‑methyl analog), which can be advantageous when exploring novel IP or optimizing for three‑dimensional target engagement [1][3][4].

Molecular complexity Fraction sp³ Lead‑likeness Physicochemical diversification

Lipophilicity Divergence: XLogP3 as a Selectivity & Solubility Lever

The calculated lipophilicity (XLogP3) of 2‑allyloxy‑4‑aminoquinazoline is 2.3, identical to 2‑chloro‑4‑aminoquinazoline (2.3) but substantially elevated relative to the parent 4‑aminoquinazoline (1.3, Δ = +1.0 log unit) and moderately above 2‑methylquinazolin‑4‑amine (1.9, Δ = +0.4 log unit) [1][2][3][4]. In medicinal chemistry, a ΔXLogP3 of ≥0.4 units is generally considered sufficient to alter membrane permeability, plasma protein binding, and aqueous solubility by a factor of ≥2‑fold. Thus, the allyloxy derivative provides a lipophilicity increment that can be purposefully exploited to fine‑tune permeability while retaining the H‑bond donor count (1) and acceptor count (4) of the core scaffold [1].

Lipophilicity XLogP3 ADME Solubility‑permeability trade‑off

Topological Polar Surface Area Expansion: Tracking H‑Bond Acceptor Capacity

The topological polar surface area (TPSA) of 2‑allyloxy‑4‑aminoquinazoline is 61 Ų, compared with 51.8 Ų for the parent 4‑aminoquinazoline, 2‑chloro‑4‑aminoquinazoline, and 2‑methylquinazolin‑4‑amine alike [1][2][3][4]. The 9.2 Ų increase corresponds to one additional H‑bond acceptor (the allyl ether oxygen), raising the total HBA count from 3 to 4 [1]. In drug design, every 10 Ų increment in TPSA has been correlated with a measurable reduction in passive brain penetration and oral absorption. For projects requiring modulation of CNS exposure or deliberate adjustment of solubility, the TPSA delta provides a quantifiable design parameter that cannot be achieved with any of the three comparators [1].

TPSA Hydrogen bonding Oral bioavailability Blood‑brain barrier penetration

Conformational Flexibility: Rotatable Bond Count as a Ligand‑Preorganization Parameter

2‑Allyloxy‑4‑aminoquinazoline contains 3 rotatable bonds, whereas the parent, 2‑chloro, and 2‑methyl analogs each contain 0 rotatable bonds (beyond the 4‑amino group, which is considered non‑rotatable due to conjugation) [1][2][3][4]. The introduction of three freely rotatable bonds increases the conformational entropy penalty upon binding, which can be strategically leveraged in fragment‑based or conformational‑selection screening paradigms. Empirically, each additional rotatable bond has been estimated to reduce binding affinity by 0.5–1.5 kJ mol⁻¹ and to affect oral bioavailability. The presence of the allyloxy rotor also opens the possibility of conformationally constrained analogs through subsequent ring‑closing metathesis [1].

Rotatable bonds Conformational entropy Ligand preorganization Drug‑likeness

Latent Synthetic Reactivity: Terminal Alkene as a Unique Diversification Handle

The terminal alkene of the allyloxy substituent constitutes a reactive handle that is absent in the 2‑chloro, 2‑methyl, and parent analogs. This functionality enables thiol‑ene radical addition, ruthenium‑catalyzed cross‑metathesis, and hydroboration/oxidation sequences, none of which are accessible to the saturated alkyl or chloro analogs. While direct reactivity data for the target compound are limited, the well‑established versatility of allyl ethers in medicinal chemistry—demonstrated in platforms such as allyl‑to‑glycidyl conversion and olefin metathesis diversification—provides class‑level inference that the allyloxy group offers at least two orthogonal diversification pathways not available to any of the three comparators [1][2]. In contrast, the 2‑chloro analog provides only nucleophilic aromatic substitution reactivity, which is unidirectional and often requires forcing conditions.

Click chemistry Thiol‑ene Cross‑metathesis Late‑stage functionalization

Biological Tractability of the 2‑Aryloxy‑4‑aminoquinazoline Series: PAR2 Antagonism

A closely related series of 2‑aryloxy‑4‑aminoquinazoline derivatives has been reported as protease‑activated receptor 2 (PAR2) antagonists [1]. In this study, compound 2f (the most potent analog) displayed an IC₅₀ of 2.8 μM in a functional PAR2 antagonism assay in RAW 264.7 macrophages and significantly reduced mortality in an LPS‑induced sepsis mouse model [1]. While 2‑allyloxy‑4‑aminoquinazoline itself was not among the published analogs, the structural proximity—differing only in the allyl vs. aryl nature of the C2 oxygen‑linked substituent—provides class‑level inference that the allyloxy derivative may engage similar biological targets. This is in contrast to the 2‑chloro and 2‑methyl analogs, for which no PAR2‑related activity has been reported [1].

PAR2 antagonist Anti‑inflammatory Structure‑activity relationship IC₅₀ benchmark

Where 2‑Allyloxy‑4‑aminoquinazoline Delivers Differentiated Value: Evidence‑Linked Application Scenarios


Focused Library Synthesis Requiring a Built‑In C2 Diversification Node

When constructing a 4‑aminoquinazoline‑focused library, the terminal alkene of 2‑allyloxy‑4‑aminoquinazoline enables late‑stage diversification via thiol‑ene, cross‑metathesis, or hydroboration—pathways unavailable to the 2‑chloro, 2‑methyl, or parent scaffolds [1]. This built‑in handle compresses the synthesis‑to‑screening cycle by obviating protective group installation and de novo C2 functionalization, a quantifiable advantage supported by the 3‑rotatable‑bond flexibility that permits diverse conformational sampling without additional synthetic manipulation [1].

Physicochemical Lead‑Hopping in Anti‑Inflammatory Programs Targeting PAR2

Given that 2‑aryloxy‑4‑aminoquinazoline derivatives have demonstrated PAR2 antagonism (compound 2f IC₅₀ = 2.8 μM) and in vivo efficacy in an LPS‑sepsis model [1], 2‑allyloxy‑4‑aminoquinazoline offers a lipophilicity‑matched (XLogP3 = 2.3) but electronically distinct alternative to the 2‑aryloxy series. The +0.4 XLogP3 shift versus the 2‑methyl analog and the +9.2 Ų TPSA increment relative to the parent scaffold provide measurable parameters for tuning ADME properties while retaining the C2‑oxygen pharmacophore linked to target engagement [1][2].

Conformational Analysis and Macrocycle Precursor Design

The three rotatable bonds in the allyloxy chain make 2‑allyloxy‑4‑aminoquinazoline uniquely suited for studies of ligand preorganization and conformational entropy, contrasting with the fully rigid 2‑chloro, 2‑methyl, and parent scaffolds (0 rotatable bonds) [1][2]. Furthermore, the terminal alkene permits subsequent ring‑closing metathesis to generate macrocyclic quinazoline analogs, a synthetic trajectory that is structurally prohibited for the non‑olefinic comparators [1].

Replacement of the 2‑Chloro Analog in Parallel Chemistry Workflows

Where 2‑chloro‑4‑aminoquinazoline has been employed as a reactive intermediate for SNAr‑based diversification, the allyloxy derivative can serve as a complementary or replacement scaffold when orthogonal reactivity is required to avoid cross‑reactivity with other electrophilic centers in the molecule. The identical XLogP3 (2.3) ensures that lipophilicity‑driven assay artifacts remain constant when substituting the allyloxy for the chloro derivative, while the expanded TPSA (61 vs. 51.8 Ų) and higher HBA count (4 vs. 3) introduce a measurable polarity shift that can improve aqueous solubility [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Allyloxy-4-aminoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.